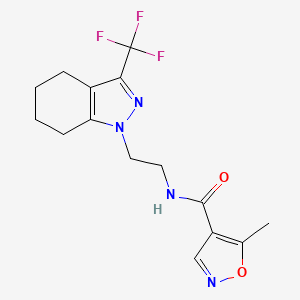

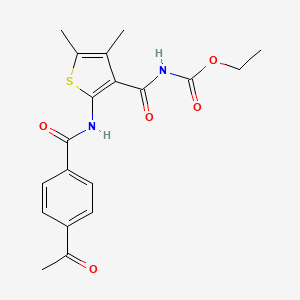

5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .

Synthesis Analysis

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The disadvantages associated with metal-catalyzed reactions include high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Antitumor Activity and Synthesis : Compounds with imidazotetrazine derivatives, similar in structure to the specified compound, have been synthesized and evaluated for antitumor activities. These compounds may act as prodrug modifications, opening pathways for the development of new cancer therapies (Stevens et al., 1984).

Chemical Reactions and Derivatives : Research on imidazo[5,1-c][1,2,4]triazines demonstrates the cyclization of hydrazones under acidic conditions, offering insights into chemical reactions that could be relevant for modifying the compound for specific scientific applications (Baig & Stevens, 1981).

Novel Synthesis Methods : Studies on the synthesis of perfluoroalkylated oxadiazoles and triazoles from ethane thiols suggest methodologies that could be applied to the synthesis of novel derivatives of the specified compound, potentially enhancing its utility in materials science or pharmacology (Akremi, Beji, & Baklouti, 2011).

Directed C-H Bond Activation : Research involving isoxazole-3-carboxamide derivatives has shown the possibility of directed C-H bond activation, a technique that could be used to modify the specified compound to create new molecules with potential applications in medicinal chemistry or catalysis (Pasunooti et al., 2015).

Biological Activities

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, related in their heterocyclic structure to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential areas of biological research and therapeutic application (Rahmouni et al., 2016).

Anticonvulsant Activity : Studies on enaminones, including isoxazole derivatives, have explored their anticonvulsant activity, providing a basis for the investigation of neurological or neuropharmacological properties of the specified compound (Jackson et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2/c1-9-11(8-20-24-9)14(23)19-6-7-22-12-5-3-2-4-10(12)13(21-22)15(16,17)18/h8H,2-7H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBSVFQZCPLRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)

![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)

![ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2859474.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)

![6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2859478.png)

![8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2859479.png)

![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859485.png)

![N-(4-bromophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2859489.png)